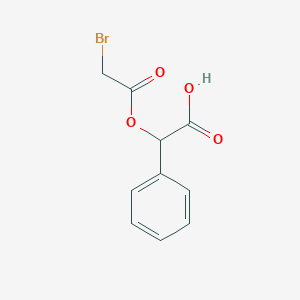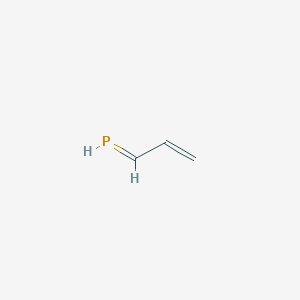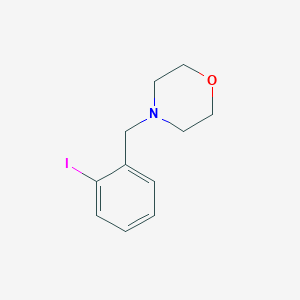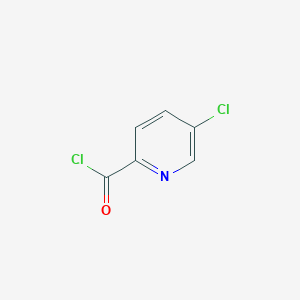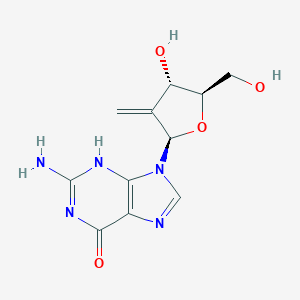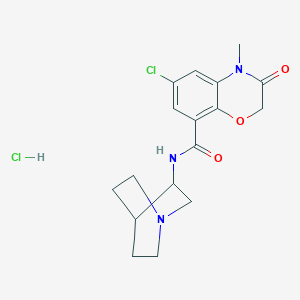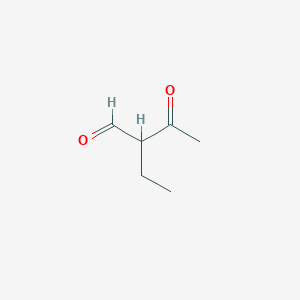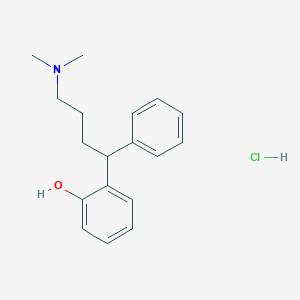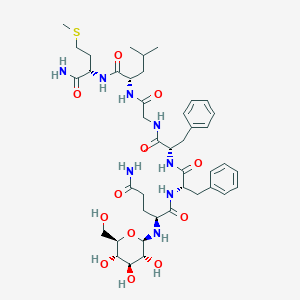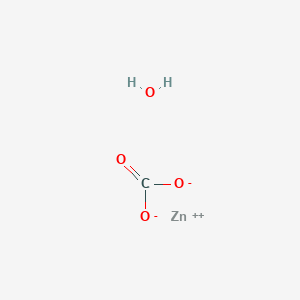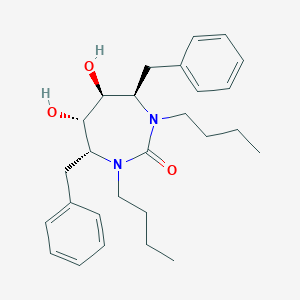
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. This compound is also known as Ro 04-6790 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves the inhibition of PTP activity. PTPs act by removing phosphate groups from proteins, thereby regulating their activity. 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various PTPs, including PTP1B and SHP2. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- in lab experiments include its specificity for PTPs and its potential therapeutic applications. However, limitations include its low solubility in water and its potential toxicity.
Orientations Futures
For research on 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include the identification of more potent and selective inhibitors of PTP activity, the development of methods to increase the solubility of this compound in water, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. Its inhibitory effects on PTP activity make it a promising candidate for the treatment of various diseases, including cancer and diabetes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been achieved through various methods. One such method involves the reaction of 1,3-dibutyl-4,5-dihydroxybenzene with (4R,5S,6S,7R)-6-(benzyloxymethyl)-1,3-dibutyl-2,8-diazaspiro[4.5]decan-2-one. This reaction is carried out in the presence of a catalyst and results in the formation of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has potential applications in the field of scientific research. It has been found to have inhibitory effects on the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, inhibitors of PTP activity have potential therapeutic applications in the treatment of these diseases.
Propriétés
Numéro CAS |
153223-22-4 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C27H38N2O3 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dibutyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H38N2O3/c1-3-5-17-28-23(19-21-13-9-7-10-14-21)25(30)26(31)24(20-22-15-11-8-12-16-22)29(27(28)32)18-6-4-2/h7-16,23-26,30-31H,3-6,17-20H2,1-2H3/t23-,24-,25+,26+/m1/s1 |
Clé InChI |
USVBEQBEZXWMMT-XPGKHFPBSA-N |
SMILES isomérique |
CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153223-22-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




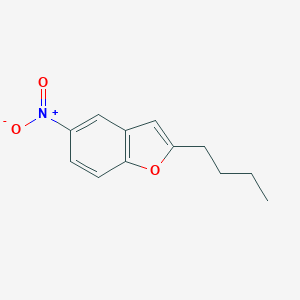

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
